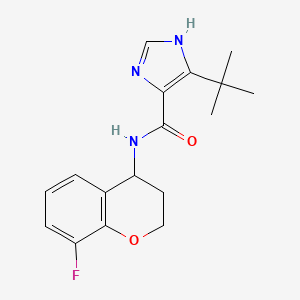![molecular formula C17H24FN3O2 B7436748 [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone](/img/structure/B7436748.png)
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone is a chemical compound that is widely used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone involves the inhibition of various kinases, particularly PI3Kα and mTOR, which are key regulators of the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in cancer and other diseases, leading to aberrant cell growth, proliferation, and survival. By inhibiting these kinases, [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone can potentially block this pathway and induce cell death in cancer cells.
Biochemical and Physiological Effects:
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone has been shown to exhibit potent biochemical and physiological effects, particularly in cancer cells. The compound has been shown to induce cell death in various cancer cell lines, including breast, lung, and prostate cancer cells, by inhibiting the PI3K/AKT/mTOR signaling pathway. In addition, [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone has been shown to inhibit tumor growth and metastasis in various animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone is its potent inhibitory activity against several kinases, which makes it a valuable tool for studying various signaling pathways involved in cancer and other diseases. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone research. One potential direction is to further investigate its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. Another direction is to develop more potent and selective analogs of this compound that can overcome its limitations, such as poor solubility. Finally, future research can focus on elucidating the molecular mechanisms underlying the inhibitory activity of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone against various kinases, which can provide valuable insights into the development of novel targeted therapies for cancer and other diseases.
Métodos De Síntesis
The synthesis of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone involves a multi-step process that includes the reaction of 6-fluoropyridine-2-carboxylic acid with piperazine, followed by the reaction of the resulting intermediate with 1-(bromomethyl)cyclobutane-1-carboxylic acid, and finally the reaction of the resulting intermediate with 2-amino-2-methyl-1-propanol. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. The compound has been shown to exhibit potent inhibitory activity against several kinases, including PI3Kα, mTOR, and DNA-PK, which are involved in various signaling pathways that regulate cell growth, proliferation, and survival.
Propiedades
IUPAC Name |
[4-(6-fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c1-13(2)23-17(7-4-8-17)16(22)21-11-9-20(10-12-21)15-6-3-5-14(18)19-15/h3,5-6,13H,4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXYKGLCVDPSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1(CCC1)C(=O)N2CCN(CC2)C3=NC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

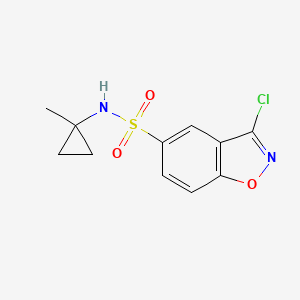
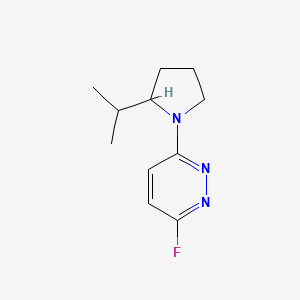
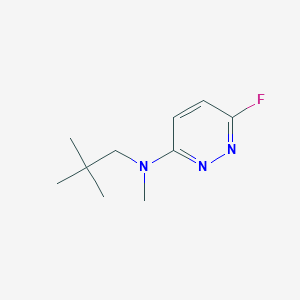
![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7436691.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline](/img/structure/B7436696.png)
![Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate](/img/structure/B7436713.png)
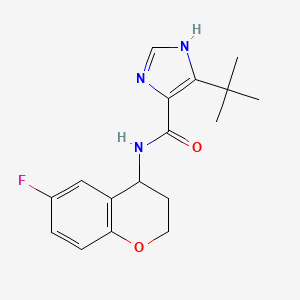
![7-methyl-2-[2-(trifluoromethylsulfonyl)phenyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B7436722.png)
![9-[4-(Trifluoromethylsulfinyl)phenyl]-2lambda6-thia-9-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B7436723.png)
![[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]-[5-(3-hydroxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7436741.png)
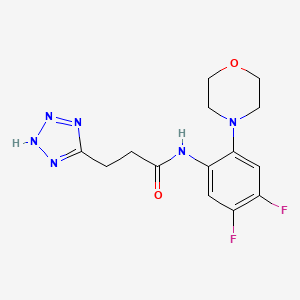
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methylthieno[2,3-b]thiophen-3-yl)acetamide](/img/structure/B7436754.png)
![(3-Methyl-1,2-oxazol-4-yl)-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]methanone](/img/structure/B7436766.png)
